4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide 4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 922571-33-3
VCID: VC4376218
InChI: InChI=1S/C20H20N2O2S2/c1-4-25-16-8-5-14(6-9-16)19(23)22-20-21-17(12-26-20)15-7-10-18(24-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23)
SMILES: CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.51

4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

CAS No.: 922571-33-3

Cat. No.: VC4376218

Molecular Formula: C20H20N2O2S2

Molecular Weight: 384.51

* For research use only. Not for human or veterinary use.

4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide - 922571-33-3

Specification

CAS No. 922571-33-3
Molecular Formula C20H20N2O2S2
Molecular Weight 384.51
IUPAC Name 4-ethylsulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H20N2O2S2/c1-4-25-16-8-5-14(6-9-16)19(23)22-20-21-17(12-26-20)15-7-10-18(24-3)13(2)11-15/h5-12H,4H2,1-3H3,(H,21,22,23)
Standard InChI Key KZJDXYVIOMESNV-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C

Introduction

Protein Analysis and Purification

This compound has been noted for its utility in protein analysis and purification, particularly for immunoglobulins. It selectively interacts with immunoglobulins, making it valuable in biochemical assays and therapeutic applications.

Synthetic Pathways and Characterization

The synthesis of thiazole derivatives typically involves complex organic reactions. Techniques like NMR and MS are essential for confirming the structure and purity of the synthesized compounds .

Thermodynamic and Kinetic Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into the thermal stability and phase transitions of these compounds, which are crucial for understanding their physical properties and potential applications.

Molecular Docking Studies

Molecular docking studies can reveal how thiazole derivatives interact with biological targets. These studies help in understanding the mechanism of action and optimizing the compound for therapeutic applications .

Comparison of Thiazole Derivatives

CompoundMolecular WeightBiological Activity
4-(ethylthio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide306.39 g/molAntimicrobial, Anti-inflammatory
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideNot SpecifiedAntimicrobial, Antiproliferative

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